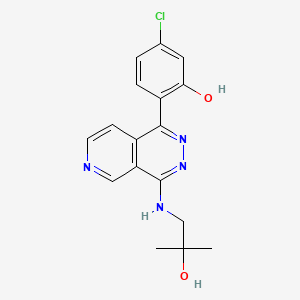

Nlrp3-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H17ClN4O2 |

|---|---|

Molecular Weight |

344.8 g/mol |

IUPAC Name |

5-chloro-2-[4-[(2-hydroxy-2-methylpropyl)amino]pyrido[3,4-d]pyridazin-1-yl]phenol |

InChI |

InChI=1S/C17H17ClN4O2/c1-17(2,24)9-20-16-13-8-19-6-5-11(13)15(21-22-16)12-4-3-10(18)7-14(12)23/h3-8,23-24H,9H2,1-2H3,(H,20,22) |

InChI Key |

UDNICEVHCYUJFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC1=NN=C(C2=C1C=NC=C2)C3=C(C=C(C=C3)Cl)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of a Potent and Selective NLRP3 Inflammasome Inhibitor: A Technical Guide to MCC950

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of debilitating diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative diseases and metabolic syndromes. This has spurred a significant research and development effort to identify and characterize small molecule inhibitors of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of MCC950 (also known as CP-456,773 and CRID3), a potent and highly selective inhibitor of the NLRP3 inflammasome. Detailed experimental protocols for its characterization, quantitative efficacy data, and visualizations of the underlying biological pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response.[1][2] Its activation is a two-step process: a priming signal, typically from microbial components like lipopolysaccharide (LPS) or endogenous cytokines, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β); and an activation signal from a diverse array of stimuli, including ATP, crystalline substances, and microbial toxins, which triggers the assembly of the inflammasome complex.[2][3] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][2] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][4] Dysregulation of NLRP3 inflammasome activation is a key pathogenic feature of numerous inflammatory diseases.[1][5]

Discovery and Development of MCC950

MCC950 was identified as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1] It demonstrates high efficacy in blocking both the canonical and non-canonical activation of NLRP3 at nanomolar concentrations.[1] Importantly, MCC950 exhibits selectivity for the NLRP3 inflammasome, showing no inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][5] This specificity makes it an invaluable tool for studying NLRP3-mediated biology and a promising therapeutic candidate for NLRP3-driven diseases.

Chemical Synthesis of MCC950

The synthesis of MCC950 has been described in the literature. A general synthetic scheme is outlined below. Detailed, step-by-step procedures can be found in the cited references.[6][7][8]

Caption: General synthetic route for MCC950.

Mechanism of Action of MCC950

MCC950 directly targets the NLRP3 protein, specifically interacting with the Walker B motif within the NACHT domain.[3][9] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing ATP hydrolysis, a critical step for inflammasome oligomerization and activation.[3][9] Notably, MCC950's mechanism is downstream of potassium efflux, a common trigger for NLRP3 activation, indicating that it does not act by blocking this upstream event.[1]

Caption: Mechanism of action of MCC950 on the NLRP3 inflammasome.

Quantitative Data on MCC950 Efficacy

The inhibitory potency of MCC950 has been extensively characterized in various in vitro and in vivo models.

In Vitro Efficacy

| Cell Type | Species | Stimulus | IC50 (nM) | Reference(s) |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | 7.5 | [10] |

| Human Monocyte-Derived Macrophages (HMDMs) | Human | ATP | 8.1 | [10] |

| THP-1 derived macrophages | Human | Nigericin | ~200 | [11] |

In Vivo Efficacy in Animal Models

| Disease Model | Animal Model | MCC950 Treatment Regimen | Key Outcomes | Reference(s) |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg, i.p., daily | Delayed onset and reduced severity of disease. | [1] |

| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | 10 mg/kg, i.p., daily | Rescued neonatal lethality. | [1][12] |

| Spinal Cord Injury (SCI) | Mouse | 10 mg/kg or 50 mg/kg, i.p. | Improved functional recovery, reduced inflammation and neuronal injury. | [13][14] |

| Muckle-Wells Syndrome | Human (ex vivo) | 1-1000 nM | Reduced IL-1β production in patient PBMCs. | [1] |

Detailed Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in mouse BMDMs using LPS and ATP, and its inhibition by MCC950.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Adenosine 5'-triphosphate (ATP)

-

MCC950

-

Phosphate-buffered saline (PBS)

-

96-well tissue culture plates

-

ELISA kit for mouse IL-1β

Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in DMEM supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the media on day 3 and day 6.

-

-

Cell Seeding:

-

On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Allow the cells to adhere overnight.

-

-

Priming:

-

Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.

-

-

Inhibitor Treatment:

-

Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

-

-

Activation:

-

Stimulate the cells with 5 mM ATP for 30-60 minutes.

-

-

Supernatant Collection:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for analysis.

-

-

IL-1β Measurement:

Western Blot for Caspase-1 Cleavage

This protocol is for detecting the active p20 subunit of caspase-1 in cell lysates and supernatants as a marker of inflammasome activation.

Materials:

-

Supernatants and cell pellets from the in vitro activation assay

-

RIPA lysis buffer with protease inhibitors

-

Methanol and Chloroform for protein precipitation from supernatant

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against mouse caspase-1 (detects pro-caspase-1 and the p20 subunit)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Protein Precipitation from Supernatant:

-

To 500 µL of cell supernatant, add 500 µL of methanol and 125 µL of chloroform.

-

Vortex and centrifuge at 13,000 x g for 5 minutes.

-

Aspirate the upper aqueous phase and add another 500 µL of methanol to the protein interface.

-

Vortex and centrifuge at 13,000 x g for 5 minutes to pellet the protein.

-

Wash the pellet with methanol and air dry.

-

Resuspend the pellet in SDS-PAGE sample buffer.

-

-

Cell Lysate Preparation:

-

Wash the cell pellets with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Load equal amounts of protein from the cell lysates and the entire precipitated supernatant onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against caspase-1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and image the results.[2][11][15][16][17]

-

Experimental Autoimmune Encephalomyelitis (EAE) Animal Model

This protocol describes the induction of EAE in C57BL/6 mice and treatment with MCC950.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

MCC950

-

Sterile PBS

Procedure:

-

EAE Induction:

-

MCC950 Treatment:

-

Administer MCC950 (e.g., 10 mg/kg) or vehicle (e.g., PBS) i.p. daily, starting from the day of immunization or at the onset of clinical signs.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Mandatory Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Workflow for Evaluating NLRP3 Inhibitors

Caption: A typical experimental workflow for the evaluation of NLRP3 inhibitors.

Logical Relationship of MCC950's Selectivity

Caption: Logical diagram illustrating the selectivity of MCC950 for the NLRP3 inflammasome.

Conclusion

MCC950 has proven to be a cornerstone in the study of NLRP3 inflammasome biology and a leading candidate in the development of therapeutics for a multitude of inflammatory diseases. Its high potency and selectivity provide a powerful tool for dissecting the role of NLRP3 in health and disease. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into NLRP3-targeted therapies and accelerate the translation of these findings into clinical applications.

References

- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bioworlde.com [bioworlde.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adipogen.com [adipogen.com]

- 10. mpbio.com [mpbio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 17. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NLRP3 Inflammasome: Function, Mechanism, and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that assembles in the cytosol of immune cells, such as macrophages and monocytes, in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2][3][4] Aberrant activation of the NLRP3 inflammasome is implicated in a broad spectrum of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders, making it a prime therapeutic target.[1][3][5] This guide provides a comprehensive overview of the NLRP3 inflammasome's function, activation pathways, and the current landscape of its inhibitors.

Core Function and Mechanism of Action

The primary function of the NLRP3 inflammasome is to initiate an inflammatory response by activating caspase-1.[1][2][6] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][2][6] Additionally, active caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2][7]

Canonical NLRP3 Inflammasome Activation

The canonical activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[6][7][8]

-

Signal 1 (Priming): This initial step is typically triggered by the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), by PAMPs (e.g., lipopolysaccharide - LPS) or endogenous cytokines.[6][7][9] This leads to the activation of the nuclear factor kappa B (NF-κB) signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6][7][9]

-

Signal 2 (Activation): A diverse range of stimuli can provide the second signal, leading to the assembly and activation of the NLRP3 inflammasome. These stimuli include:

-

Ion Flux: Potassium (K+) efflux is considered a common trigger for NLRP3 activation.[2]

-

Mitochondrial Dysfunction: The generation of mitochondrial reactive oxygen species (mtROS) and the release of oxidized mitochondrial DNA can activate NLRP3.[1]

-

Lysosomal Damage: Crystalline substances like silica and uric acid crystals can cause lysosomal rupture, leading to the release of cathepsins that activate NLRP3.

-

Metabolic Changes: Palmitate, a saturated fatty acid, can induce NLRP3 activation.[1]

-

Upon receiving Signal 2, NLRP3 oligomerizes and recruits the adaptor protein apoptosis-associated speck-like protein containing a CARD (ASC).[6][10] ASC, in turn, recruits pro-caspase-1, bringing it into close proximity and facilitating its auto-cleavage and activation.[6]

Canonical NLRP3 Inflammasome Activation Pathway.

Non-Canonical NLRP3 Inflammasome Activation

In the non-canonical pathway, intracellular LPS from Gram-negative bacteria is directly recognized by caspase-4/5 in humans and caspase-11 in mice. This leads to the cleavage of GSDMD and subsequent pyroptosis. The resulting K+ efflux then activates the canonical NLRP3 inflammasome pathway, leading to IL-1β and IL-18 maturation.[11]

Pharmacological Inhibition of the NLRP3 Inflammasome

Given its central role in inflammation, significant efforts have been made to develop small-molecule inhibitors of the NLRP3 inflammasome. These inhibitors can be broadly categorized based on their mechanism of action.

Direct NLRP3 Inhibitors

These compounds directly bind to the NLRP3 protein, preventing its activation and subsequent inflammasome assembly.

| Compound | Target | IC50 | Cell Type | Reference |

| MCC950 | NLRP3 (Walker B site) | 7.5 nM | BMDMs | [12] |

| CY-09 | NLRP3 (ATP-binding site) | 6 µM | BMDMs | [12] |

| OLT1177 (Dapansutrile) | NLRP3 (ATPase) | 1 nM | J774 macrophages | [12] |

| INF39 | NLRP3 | 10 µM | N/A | [12] |

| MNS | NLRP3 (covalent) | 2 µM | BMDMs | [12] |

| Compound 7 (Alkenyl Sulfonylurea) | NLRP3 | 35 nM (IL-1β) | N/A | [13] |

| Unnamed Indene-5-sulfonamide | NLRP3 | 0.13 µM (IL-1β) | N/A | [14] |

Upstream Inhibitors

These molecules target pathways upstream of NLRP3 activation.

-

Glyburide: An FDA-approved drug for type 2 diabetes that inhibits NLRP3 inflammasome activation, although its direct target is still under investigation.[2]

-

Resveratrol: A natural polyphenol that can suppress mitochondrial damage, thereby inhibiting NLRP3 activation.[3]

Experimental Protocols for Studying NLRP3 Inflammasome Activation

In Vitro Activation of the NLRP3 Inflammasome in Macrophages

This protocol describes a standard method for activating the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or THP-1 cells.[15][16][17]

Materials:

-

BMDMs or THP-1 cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

NLRP3 inhibitor of interest

-

ELISA kits for IL-1β and IL-18

-

LDH cytotoxicity assay kit

Protocol:

-

Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Priming (Signal 1):

-

Replace the medium with fresh medium containing LPS (e.g., 50 ng/mL).

-

Incubate for 3-4 hours.

-

-

Inhibitor Treatment:

-

If testing an inhibitor, add the compound to the cells 1 hour prior to or concurrently with the activation stimulus.

-

-

Activation (Signal 2):

-

Add the NLRP3 activator, such as nigericin (5-20 µM) or ATP (5 mM), to the wells.[17]

-

Incubate for 1-2 hours.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for analysis.

-

-

Analysis:

-

Measure the concentration of mature IL-1β and IL-18 in the supernatant using ELISA.

-

Assess cell death (pyroptosis) by measuring LDH release in the supernatant using an LDH cytotoxicity assay kit.

-

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Cellular Models and Assays to Study NLRP3 Inflammasome Biology | Semantic Scholar [semanticscholar.org]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]

- 15. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

An In-Depth Technical Guide to the NLRP3 Inflammasome Activation Pathway and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 Inflammasome: Core Components and Assembly

The NLRP3 inflammasome is a multi-protein complex that forms in the cytosol of immune cells, primarily macrophages and dendritic cells. Its core components include:

-

NLRP3: The sensor protein that detects a wide range of stimuli. It is composed of a pyrin domain (PYD), a central nucleotide-binding and oligomerization domain (NACHT), and a C-terminal leucine-rich repeat (LRR) domain.[1]

-

ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that bridges NLRP3 and pro-caspase-1.

-

Pro-caspase-1: The inactive zymogen of caspase-1, an inflammatory caspase.

Upon activation, NLRP3 oligomerizes and recruits ASC via PYD-PYD interactions. ASC then recruits pro-caspase-1 through CARD-CARD interactions, leading to its proximity-induced auto-activation.[5]

NLRP3 Inflammasome Activation Pathways

The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two signals, although alternative pathways exist.

Canonical Activation Pathway

The most well-characterized pathway involves two distinct signals:

-

Signal 1 (Priming): This initial signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[6] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6]

-

Signal 2 (Activation): A second, diverse stimulus triggers the assembly and activation of the inflammasome. These stimuli are often associated with cellular stress and include:

-

Ion flux: A decrease in intracellular potassium (K+) concentration is a common trigger.[1]

-

Mitochondrial dysfunction: Production of reactive oxygen species (ROS) and the release of mitochondrial DNA.[6]

-

Lysosomal damage: The release of lysosomal contents into the cytosol.[6]

-

Particulate matter: Crystalline or aggregated materials like monosodium urate (MSU) crystals, cholesterol crystals, and amyloid-β.

-

Non-Canonical Activation Pathway

This pathway is activated by intracellular LPS from Gram-negative bacteria.[1] In humans, caspase-4 and caspase-5 (caspase-11 in mice) directly bind to cytosolic LPS, leading to their activation.[1][7] Activated caspase-4/5/11 cleaves gasdermin D (GSDMD), which forms pores in the cell membrane, inducing pyroptosis and subsequent K+ efflux that activates the canonical NLRP3 inflammasome pathway.[7]

Alternative Activation Pathway

In human monocytes, a single signal, such as a high dose of LPS, can be sufficient to activate the NLRP3 inflammasome. This pathway involves the TLR4-TRIF-RIPK1-FADD-caspase-8 signaling axis and occurs independently of K+ efflux.[6]

Signaling Pathway Diagrams

Caption: Canonical activation of the NLRP3 inflammasome.

Caption: Non-canonical activation of the NLRP3 inflammasome.

Pharmacological Inhibition of the NLRP3 Inflammasome

Given its role in numerous inflammatory diseases, the NLRP3 inflammasome is an attractive target for therapeutic intervention. Several small molecule inhibitors have been developed that target different stages of the activation pathway.

| Inhibitor Class | Example(s) | Target/Mechanism of Action | Reported IC50 |

| Diaryl sulfonylureas | MCC950 (CRID3) | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome assembly.[8] | ~7.5 nM (mouse BMDMs)[9] |

| Glyburide | Inhibits NLRP3 activation, though less potent and specific than MCC950. | Micromolar concentrations | |

| Natural Products | Oridonin | Covalently binds to cysteine 279 of the NACHT domain, preventing NEK7-NLRP3 interaction.[10] | ~0.75 µM[10] |

| β-Carotene | Directly binds to the pyrin domain of NLRP3.[10] | 20 µM (in vitro)[10] | |

| Tranilast | Binds to the NACHT domain, inhibiting NLRP3-ASC oligomerization.[8] | 10-15 µM[8] | |

| Benzimidazoles | FC11a-2 | Inhibits the cleavage of pro-caspase-1.[11] | ~10 µM[11] |

Experimental Protocols for Studying NLRP3 Inflammasome Activation

The following are generalized protocols for in vitro assessment of NLRP3 inflammasome activation and inhibition.

Cell Culture and Priming

-

Cell Lines:

-

THP-1 cells: Human monocytic cell line. Differentiate with phorbol 12-myristate 13-acetate (PMA) for 3 hours, followed by a 24-hour rest period to obtain macrophage-like cells.

-

Bone Marrow-Derived Macrophages (BMDMs): Primary mouse macrophages differentiated from bone marrow precursor cells using M-CSF.

-

-

Priming:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well).

-

Prime cells with Lipopolysaccharide (LPS) (e.g., 100-1000 ng/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Inflammasome Activation and Inhibition

-

Inhibitor Treatment:

-

Following priming, replace the medium with fresh medium containing the desired concentrations of the test inhibitor (e.g., Nlrp3-IN-11, if available, or a known inhibitor like MCC950 as a positive control).

-

Incubate for a predefined period (e.g., 30-60 minutes).

-

-

Activation:

-

Add the NLRP3 activator to the wells. Common activators include:

-

Nigericin: A potassium ionophore (e.g., 5-20 µM).

-

ATP: (e.g., 2.5-5 mM).

-

-

Incubate for the recommended time (e.g., 45-90 minutes for nigericin/ATP).

-

Readout Assays

-

IL-1β Measurement (ELISA):

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Cell Death/Pyroptosis Assessment (LDH Assay):

-

Measure the activity of lactate dehydrogenase (LDH) released into the supernatant from damaged cells using a commercially available cytotoxicity assay kit.

-

-

ASC Speck Visualization (Immunofluorescence):

-

Fix and permeabilize the cells.

-

Stain for ASC using a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

Visualize the formation of large, perinuclear ASC specks, a hallmark of inflammasome activation, using fluorescence microscopy.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating NLRP3 inhibitors.

Conclusion

The NLRP3 inflammasome is a central player in innate immunity and inflammation. Its complex activation mechanisms offer multiple points for therapeutic intervention. While a growing number of inhibitors are being developed and characterized, a comprehensive understanding of their specific interactions with the inflammasome complex is crucial for the development of safe and effective therapies for a wide range of inflammatory diseases. Further research is needed to elucidate the specific properties and mechanism of action of novel compounds like this compound to fully assess their therapeutic potential.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the NLRP3 Inflammasome: A Technical Guide to Inhibitor Target Specificity and Binding Site Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target specificity and binding site of inhibitors targeting the NLRP3 inflammasome, a key player in innate immunity and a critical target in numerous inflammatory diseases. While the specific inhibitor "Nlrp3-IN-11" has been identified as a potent modulator of NLRP3 activity, detailed public information regarding its precise binding mechanism remains limited. To provide a comprehensive and practical resource, this guide will use the well-characterized inhibitor, CY-09 , as a primary example to illustrate the methodologies and data integral to understanding NLRP3 inhibitor interactions.

The NLRP3 Inflammasome: A Central Hub of Inflammation

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system's response to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[2] Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases, making it a highly attractive target for therapeutic intervention.

NLRP3 Inhibitors: A Therapeutic Frontier

The development of small molecule inhibitors that directly target the NLRP3 protein is a promising strategy for the treatment of these conditions. One such inhibitor is this compound.

This compound: This compound has been identified as an inhibitor of the NLRP3 protein with a reported half-maximal inhibitory concentration (IC50) of less than 0.3 μM. It is under investigation for its potential therapeutic application in a range of inflammatory and degenerative diseases. However, detailed public information on its specific binding site and mechanism of action is not currently available.

To illustrate the intricate process of characterizing such inhibitors, we will delve into the specifics of a well-documented NLRP3 inhibitor, CY-09.

Case Study: CY-09 - A Direct NLRP3 Inhibitor

CY-09 is a selective and direct small-molecule inhibitor of the NLRP3 inflammasome.[1] Extensive research has elucidated its precise target specificity and binding site, providing a valuable blueprint for the evaluation of other NLRP3 inhibitors.

Target Specificity of CY-09

CY-09 exhibits high specificity for the NLRP3 inflammasome. Studies have shown that it does not inhibit other inflammasomes, such as those mediated by NLRC4 or AIM2.[3] This selectivity is crucial for therapeutic applications, as it minimizes off-target effects and the potential for broader immunosuppression.

Binding Site of CY-09

CY-09 directly binds to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[1] The NACHT domain possesses essential ATPase activity, which is critical for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex. By binding to this site, CY-09 effectively inhibits the ATPase activity of NLRP3, thereby preventing inflammasome activation.[1]

Quantitative Data for CY-09

The inhibitory potency of CY-09 has been quantified through various biochemical and cell-based assays.

| Parameter | Assay Type | Cell/System | Value | Reference |

| IL-1β Release IC50 | ELISA | LPS-primed, ATP-stimulated J774A.1 macrophages | 8.45 ± 1.56 μM | [3] |

| NLRP3 ATPase Activity | Biochemical Assay | Purified human NLRP3 protein | Direct Inhibition | [1] |

Experimental Protocols for Inhibitor Characterization

The determination of an inhibitor's target specificity and binding site involves a series of rigorous experimental procedures. The following protocols are representative of those used to characterize CY-09 and serve as a guide for the investigation of other NLRP3 inhibitors.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of the inhibitor with the NLRP3 protein in a cellular context.

Methodology:

-

Treat intact cells with the inhibitor or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge the lysates to separate aggregated proteins from the soluble fraction.

-

Analyze the amount of soluble NLRP3 protein at each temperature by Western blotting.

-

Inhibitor binding will stabilize the NLRP3 protein, resulting in a higher melting temperature compared to the vehicle control.

Biotin Pull-Down Assay

Objective: To demonstrate a direct physical interaction between the inhibitor and the NLRP3 protein.

Methodology:

-

Synthesize a biotinylated version of the inhibitor.

-

Incubate the biotinylated inhibitor with cell lysates or purified NLRP3 protein.

-

Add streptavidin-coated beads to the mixture to capture the biotinylated inhibitor and any bound proteins.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins and analyze for the presence of NLRP3 by Western blotting.

ATP Binding Assay

Objective: To determine if the inhibitor competes with ATP for binding to the NACHT domain of NLRP3.

Methodology:

-

Incubate purified NLRP3 protein with ATP-conjugated agarose beads in the presence of increasing concentrations of the inhibitor.

-

After incubation, wash the beads to remove unbound protein.

-

Elute the bound NLRP3 and quantify the amount by Western blotting.

-

A decrease in bound NLRP3 with increasing inhibitor concentration indicates competitive binding at the ATP-binding site.[1]

ATPase Activity Assay

Objective: To measure the effect of the inhibitor on the enzymatic activity of NLRP3.

Methodology:

-

Incubate purified NLRP3 protein with ATP in the presence of varying concentrations of the inhibitor.

-

Measure the amount of ADP produced over time using a commercially available kinase assay kit.

-

A reduction in ADP production in the presence of the inhibitor confirms the inhibition of NLRP3's ATPase activity.[3]

ASC Oligomerization Assay

Objective: To assess the inhibitor's ability to block the downstream assembly of the inflammasome complex.

Methodology:

-

Use a cell line that expresses a fluorescently tagged ASC protein (e.g., ASC-EGFP).

-

Prime the cells with LPS and then stimulate with an NLRP3 activator (e.g., nigericin or ATP) in the presence or absence of the inhibitor.

-

Visualize the formation of large fluorescent ASC specks, which represent oligomerized ASC, using fluorescence microscopy.

-

A reduction in the number and size of ASC specks in inhibitor-treated cells indicates successful blockade of inflammasome assembly.[3]

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for characterizing an NLRP3 inhibitor.

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition.

References

Unraveling the Structural Secrets of a New Class of NLRP3 Inflammasome Inhibitors: A Technical Guide to NIC-11 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

A new frontier in the quest for potent and selective inhibitors of the NLRP3 inflammasome has been unveiled with the discovery of a novel chemical series, exemplified by the lead compound NIC-11 and its analog, NIC-12. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this promising class of inhibitors, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways. The user's initial query for "Nlrp3-IN-11" likely refers to the compound identified in the literature as NIC-11.

Quantitative Analysis of NLRP3 Inhibition

The inhibitory potency of NIC-11 and its analog NIC-12 against the NLRP3 inflammasome has been rigorously quantified. These compounds demonstrate significant efficacy in blocking the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in various cellular models. The key quantitative data are summarized below for direct comparison.

| Compound | Cell Line | Assay | IC50 (nM) |

| NIC-11 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 69 |

| NIC-11 | Primary Human Monocytes | IL-1β Release | 16 |

| NIC-12 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ~10-fold more potent than CRID3 |

| CRID3 (MCC950) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | Reference |

Deciphering the Mechanism: Targeting the NLRP3 NACHT Domain

NIC-11 and its analogs exert their inhibitory effect through direct interaction with the NACHT domain of the NLRP3 protein. This binding event is crucial for preventing the conformational changes required for inflammasome assembly and subsequent activation of downstream inflammatory signaling.

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the proposed point of intervention for NIC-11.

Caption: Canonical NLRP3 inflammasome pathway and the inhibitory action of NIC-11.

Experimental Protocols

The following section details the key experimental methodologies employed in the characterization of NIC-11 and its analogs.

Chemical Synthesis of NIC-11 and NIC-12

The synthesis of NIC-11 and NIC-12 originates from methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The synthesis is a multi-step process culminating in the reaction of an intermediate carbamate with either 2-aminopyrimidine to yield NIC-11 or (R)-1-(cyclopropylmethyl)piperidin-3-amine to produce NIC-12.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for NIC-11 and NIC-12.

In Vitro NLRP3 Inflammasome Inhibition Assay

The potency of the compounds was assessed using primary bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).

Workflow for NLRP3 Inhibition Assay:

Caption: Experimental workflow for in vitro NLRP3 inflammasome inhibition assay.

Detailed Steps:

-

Cell Culture: Mouse bone marrow cells are harvested and differentiated into macrophages over several days. Human PBMCs are isolated from whole blood.

-

Priming (Signal 1): Macrophages are primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compounds (NIC-11, NIC-12) or the reference compound (CRID3/MCC950).

-

Activation (Signal 2): The NLRP3 inflammasome is then activated using a canonical stimulus such as nigericin or ATP, which induces potassium efflux.

-

Sample Collection: After a defined incubation period, the cell culture supernatants are collected.

-

Quantification: The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). To assess cytotoxicity, the release of lactate dehydrogenase (LDH) into the supernatant is also measured.

This comprehensive guide provides a foundational understanding of the structural activity relationship of the novel NLRP3 inhibitor, NIC-11, and its analogs. The potent and selective nature of these compounds, coupled with a defined mechanism of action, positions them as highly promising candidates for the development of novel therapeutics for a range of inflammatory diseases. Further investigation into the in vivo efficacy and safety profile of this chemical series is warranted.

In-Depth Technical Guide: The Role of NLRP3-IN-11 in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NLRP3-IN-11 is a potent inhibitor of the NLR family pyrin domain containing 3 (NLRP3) protein, with a reported IC50 value of less than 0.3 μM.[1][2] This positions it as a significant tool for researchers investigating the role of the NLRP3 inflammasome in a wide array of inflammatory and degenerative diseases. Its potential applications extend to neurodegenerative conditions such as Alzheimer's and Parkinson's disease, as well as other inflammatory conditions like NASH, atherosclerosis, and gout.[1][2][3] While specific peer-reviewed studies detailing the use of this compound in neuroinflammation models are not yet widely available, this guide will provide a comprehensive overview of the NLRP3 inflammasome signaling pathway, its role in neuroinflammation, and the potential mechanisms through which a potent inhibitor like this compound could exert its therapeutic effects.

Introduction to the NLRP3 Inflammasome and Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a broad spectrum of neurological disorders. The NLRP3 inflammasome, a multi-protein complex, has emerged as a key player in the innate immune system's response within the central nervous system (CNS).[3] This complex is primarily composed of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and the effector enzyme, pro-caspase-1. Activation of the NLRP3 inflammasome leads to a cascade of events that drive inflammatory responses and can contribute to neuronal damage.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated, two-step process:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). This is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate signaling through receptors like Toll-like receptors (TLRs) or cytokine receptors (e.g., TNFR).

-

Activation (Signal 2): A diverse range of stimuli can provide the second signal, leading to the assembly and activation of the inflammasome complex. These stimuli include ATP, crystalline substances, and mitochondrial dysfunction, which often lead to a common downstream event of potassium (K+) efflux from the cell.

Upon activation, NLRP3 oligomerizes and recruits ASC, which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Active caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Caption: Canonical NLRP3 inflammasome activation pathway.

Quantitative Data for this compound

As of the latest review, specific quantitative data from peer-reviewed neuroinflammation studies utilizing this compound are not extensively published. The primary available data point is its high potency.

| Compound | Target | IC50 |

| This compound | NLRP3 Protein | <0.3 μM |

Table 1: In vitro potency of this compound.

Researchers are encouraged to perform dose-response studies in relevant cellular and in vivo models of neuroinflammation to determine the optimal concentrations and dosing regimens.

Experimental Protocols

Detailed experimental protocols for the use of this compound in neuroinflammation research are not yet established in the scientific literature. However, based on its intended use as an NLRP3 inhibitor, the following general protocols can be adapted.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

-

Cell Culture: Primary microglia, astrocytes, or immortalized cell lines such as THP-1 macrophages are commonly used.

-

Priming: Cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of this compound for 1 hour.

-

Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.

-

Analysis:

-

Collect the cell culture supernatant to measure the levels of secreted IL-1β and IL-18 using ELISA.

-

Measure lactate dehydrogenase (LDH) release in the supernatant as an indicator of pyroptosis.

-

Lyse the cells to analyze the activation of caspase-1 (p20 subunit) by Western blot.

-

Caption: General experimental workflow for in vitro NLRP3 inhibition.

In Vivo Administration

For in vivo studies, this compound can be prepared for administration. A general protocol for solubilizing this compound for in vivo use is as follows (note: this should be optimized for specific experimental needs):

-

Prepare a stock solution in DMSO.

-

For a working solution, dilute the DMSO stock in a vehicle such as a mixture of PEG300, Tween-80, and saline. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution can be used.[1] It is recommended to prepare the working solution fresh on the day of use.[1]

Conclusion and Future Directions

This compound is a highly potent inhibitor of the NLRP3 inflammasome, holding significant promise for the field of neuroinflammation research. While detailed studies on its specific effects in neurological disease models are eagerly awaited, its in vitro potency suggests it will be a valuable tool for dissecting the role of the NLRP3 pathway in disease pathogenesis. Future research should focus on characterizing its efficacy and pharmacokinetic/pharmacodynamic profile in relevant animal models of neurodegenerative and neuroinflammatory diseases. Such studies will be crucial in validating this compound as a potential therapeutic lead for these debilitating conditions.

References

The Role of Selective NLRP3 Inflammasome Inhibitors in Metabolic Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including obesity, type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and atherosclerosis, are characterized by a state of chronic, low-grade inflammation. A key orchestrator of this sterile inflammation is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Metabolic danger signals, such as excess fatty acids, glucose, and cholesterol crystals, activate the NLRP3 inflammasome in immune and metabolic cells, leading to the release of potent pro-inflammatory cytokines IL-1β and IL-18. This process drives tissue damage, insulin resistance, and disease progression. Consequently, the NLRP3 inflammasome has emerged as a critical therapeutic target. Selective small-molecule inhibitors, such as the conceptual Nlrp3-IN-11, are under investigation for their potential to ameliorate these conditions. This technical guide provides an in-depth overview of the role of NLRP3 in metabolic diseases, summarizes key preclinical data from studies on NLRP3 inhibitors, details essential experimental protocols, and visualizes the core biological and experimental pathways.

The NLRP3 Inflammasome Signaling Pathway in Metabolic Disease

The activation of the NLRP3 inflammasome is a tightly regulated two-step process.

-

Signal 1 (Priming): The first signal is typically initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) or endogenous cytokines like TNF-α. This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[1][2]

-

Signal 2 (Activation): A diverse array of stimuli, including metabolic danger-associated molecular patterns (DAMPs), provides the second signal.[3] These include:

This second signal triggers the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the subsequent activation of pro-caspase-1 into its active form, caspase-1.[6][7] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D (GSDMD).[2] Selective inhibitors are designed to block the assembly or activation of the inflammasome complex, thereby preventing the downstream inflammatory cascade.

Quantitative Data on NLRP3 Inhibition in Metabolic Disease Models

While specific preclinical data for a compound designated "this compound" is not widely available in published literature, extensive research on other selective NLRP3 inhibitors and knockout mouse models has demonstrated significant therapeutic potential across various metabolic diseases. The following tables summarize representative quantitative data from these studies.

Table 1: Effects of NLRP3 Inhibition on Obesity and Type 2 Diabetes

Data derived from studies using diet-induced obese (DIO) mouse models.

| Parameter | Model / Treatment | Result | Change vs. Control | Reference |

| Glucose Tolerance (AUC) | HD-fed mice + BAY 11-7082 | Reduced AUC | ↓ 25-30% | [1] |

| Insulin Sensitivity (ITT) | HFD-fed Nlrp3-/- mice | Increased glucose clearance | Improved | [5] |

| Fasting Insulin | 1-year HFD-fed Nlrp3-/- mice | Lower fasting insulin | ↓ 40-50% | [8] |

| Adipose Tissue Inflammation | HFD-fed Nlrp3-/- mice | Reduced macrophage infiltration | ↓ | [5] |

| Pancreatic Islet Fibrosis | HFD-fed Nlrp3-/- mice | Reduced collagen deposition | ↓ | [8] |

| IL-1β Production (Liver) | HD-fed mice + BAY 11-7082 | Reduced IL-1β protein | ↓ ~60% | [1] |

HFD: High-Fat Diet; HD: High-fat, High-fructose Diet; AUC: Area Under the Curve; ITT: Insulin Tolerance Test.

Table 2: Effects of NLRP3 Inhibition on NAFLD and NASH

Data from murine models of non-alcoholic steatohepatitis (NASH).

| Parameter | Model / Treatment | Result | Change vs. Control | Reference | | :--- | :--- | :--- | :--- | | Hepatic Steatosis Score | Atherogenic diet-fed mice + MCC950 | Reduced lipid accumulation | ↓ |[1] | | Liver Fibrosis (Sirius Red) | CDAA diet-fed Nlrp3-/- mice | Markedly reduced fibrosis | ↓ |[9] | | Hepatic pro-IL-1β mRNA | NASH patients vs. non-NASH | Higher in NASH | ↑ ~2.5-fold |[9] | | Hepatic Caspase-1 Activity | MCD diet-fed mice | Increased activity | ↑ |[2] | | Serum ALT/AST | Atherogenic diet-fed mice + MCC950 | Reduced liver enzymes | ↓ |[1] |

CDAA: Choline-Deficient, L-amino acid-defined diet; MCD: Methionine and Choline-Deficient diet; ALT/AST: Alanine/Aspartate Aminotransferase.

Table 3: Effects of NLRP3 Inhibition on Atherosclerosis

Data from hyperlipidemic mouse models (e.g., Ldlr-/- or ApoE-/-).

| Parameter | Model / Treatment | Result | Change vs. Control | Reference | | :--- | :--- | :--- | :--- | | Atherosclerotic Lesion Size | Ldlr-/-Nlrp3-/- mice | Reduced aortic sinus lesions | ↓ ~40-50% |[5][10] | | Plaque IL-1β Levels | Human atherosclerotic plaques | Upregulated vs. healthy tissue | ↑ |[5] | | Cholesterol Crystal-Induced IL-1β | Macrophages from Nlrp3-/- mice | Abolished IL-1β secretion | ↓ |[4] | | Vascular Inflammation | Ldlr-/- mice on Western diet | NLRP3 activation precedes plaque | - |[5] |

Key Experimental Protocols

Detailed and standardized protocols are crucial for evaluating the efficacy and mechanism of action of NLRP3 inhibitors like this compound.

Protocol 1: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the ability of an NLRP3 inhibitor to prevent or reverse metabolic dysfunction in mice fed a high-fat diet.

1. Animals and Diet:

-

Use 6-8 week old male C57BL/6J mice.

-

House mice in a temperature-controlled facility with a 12-hour light/dark cycle.

-

Acclimate mice for 1 week on a standard chow diet.

-

Divide mice into groups (n=8-12 per group):

-

Group 1: Chow Diet + Vehicle

-

Group 2: High-Fat Diet (HFD, 60% kcal from fat) + Vehicle

-

Group 3: HFD + NLRP3 Inhibitor (e.g., this compound at a determined dose)

-

-

Feed mice the respective diets for 12-16 weeks.

2. Inhibitor Administration:

-

Prepare the NLRP3 inhibitor in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer the inhibitor daily via oral gavage or as a diet admixture, starting from a predetermined week of HFD feeding (e.g., week 8 for therapeutic intervention).

3. Metabolic Phenotyping:

-

Body Weight and Food Intake: Monitor weekly.

-

Glucose Tolerance Test (GTT): At week 12 of HFD. Fast mice for 6 hours, then administer D-glucose (2 g/kg) via intraperitoneal (i.p.) injection. Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes.

-

Insulin Tolerance Test (ITT): At week 13 of HFD. Fast mice for 4 hours, then administer human insulin (0.75 U/kg) via i.p. injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

4. Terminal Endpoint Analysis:

-

At the end of the study, fast mice for 6 hours and collect terminal blood via cardiac puncture for analysis of serum insulin, lipids, and cytokines (IL-1β, IL-18).

-

Perfuse tissues with saline and harvest liver, epididymal white adipose tissue (eWAT), and pancreas.

-

Histology: Fix tissues in 10% neutral buffered formalin for H&E (steatosis, inflammation) and Sirius Red (fibrosis) staining.

-

Gene/Protein Expression: Snap-freeze tissues in liquid nitrogen for subsequent RNA extraction (for qPCR of inflammatory markers like Nlrp3, Il1b) or protein extraction (for Western blot of inflammasome components and insulin signaling proteins like p-Akt).

Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay

Objective: To determine the potency (IC50) of an NLRP3 inhibitor on IL-1β secretion from primary macrophages.

1. Isolation of Bone Marrow-Derived Macrophages (BMDMs):

-

Euthanize a C57BL/6J mouse and isolate femur and tibia bones.

-

Flush bone marrow with sterile RPMI-1640 medium.

-

Lyse red blood cells using ACK lysis buffer.

-

Culture bone marrow cells for 7 days in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF to differentiate into macrophages.

2. Inflammasome Activation and Inhibition:

-

Plate BMDMs in a 96-well plate at a density of 1x105 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Prime cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours.

-

Inhibition: Remove LPS-containing media. Add fresh media containing serial dilutions of the NLRP3 inhibitor (e.g., this compound, from 1 nM to 10 µM) or vehicle control. Incubate for 30-60 minutes.

-

Activation (Signal 2): Add an NLRP3 agonist, such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 60 minutes.

3. Measurement of IL-1β:

-

Centrifuge the plate to pellet any detached cells.

-

Collect the cell culture supernatant.

-

Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

4. Data Analysis:

-

Plot the IL-1β concentration against the log of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression (four-parameter logistic) curve fit.

-

(Optional) Perform a cell viability assay (e.g., LDH release or MTS assay) to ensure the inhibitor is not cytotoxic at the tested concentrations.

References

- 1. Targeting the NLRP3 Inflammasome to Reduce Diet-Induced Metabolic Abnormalities in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A role for the NLRP3 inflammasome in metabolic diseases and did Warburg miss inflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NLRP3 inflammasomes link inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. NLRP3 licenses NLRP11 for inflammasome activation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetologia-journal.org [diabetologia-journal.org]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of NLRP3 Inflammasome Inhibitors

A Representative Protocol Using a Novel Inhibitor, NLRP3-IN-11

Disclaimer: As of November 2025, specific in vivo experimental data and established protocols for the compound this compound are not available in the public domain. The following application notes and protocols are presented as a representative guideline for the in vivo evaluation of a novel NLRP3 inflammasome inhibitor, based on established methodologies for similar compounds such as MCC950. Researchers should optimize these protocols based on the specific properties of their compound of interest.

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. The development of small molecule inhibitors targeting the NLRP3 inflammasome is a promising therapeutic strategy. This document provides a detailed protocol for the in vivo characterization of a novel NLRP3 inhibitor, exemplified by this compound, in a murine model of lipopolysaccharide (LPS)-induced systemic inflammation.

Signaling Pathway of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like LPS, leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of IL-1β and IL-18, as well as pyroptotic cell death.

Experimental Protocols

Animal Model: LPS-Induced Systemic Inflammation in Mice

This acute model is widely used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

-

Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

Detailed Methodologies

a. Preparation of Reagents:

-

This compound: Dissolve in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline). The final concentration should be determined based on dose-ranging studies.

-

Lipopolysaccharide (LPS): Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline.

-

ATP: Prepare a stock solution of ATP in sterile saline, and adjust the pH to 7.0.

b. Dosing and Administration:

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: LPS + ATP + Vehicle

-

Group 3: LPS + ATP + this compound (Low Dose)

-

Group 4: LPS + ATP + this compound (Mid Dose)

-

Group 5: LPS + ATP + this compound (High Dose)

-

Group 6 (Optional): LPS + ATP + Positive Control (e.g., MCC950)

-

-

Administration Protocol:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

30 minutes after inhibitor/vehicle administration, prime the mice with LPS (e.g., 20 mg/kg, i.p.).

-

4 hours after LPS priming, challenge the mice with ATP (e.g., 30 mM in 200 µL, i.p.).

-

30 minutes after the ATP challenge, euthanize the mice for sample collection.

-

c. Sample Collection and Processing:

-

Blood: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid. Centrifuge to pellet the cells and collect the supernatant. Store the supernatant at -80°C.

-

Tissues: Harvest spleen and liver, snap-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.

Outcome Measures and Analysis

a. Cytokine Analysis (ELISA):

-

Measure the concentrations of IL-1β, IL-18, TNF-α, and IL-6 in plasma and peritoneal lavage fluid using commercially available ELISA kits, following the manufacturer's instructions.

b. Western Blot Analysis:

-

Prepare protein lysates from spleen or peritoneal cells.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against cleaved caspase-1 (p20 subunit) and a loading control (e.g., β-actin).

-

Use appropriate secondary antibodies and a chemiluminescence detection system.

c. Flow Cytometry:

-

Analyze the cellular composition of the peritoneal lavage fluid.

-

Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., F4/80 for macrophages, Ly6G for neutrophils).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Plasma Cytokine Levels

| Treatment Group | IL-1β (pg/mL) | IL-18 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| LPS + ATP + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| LPS + ATP + this compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| LPS + ATP + this compound (Mid Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| LPS + ATP + this compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Pharmacokinetic Parameters of this compound (Example Data)

| Parameter | Value |

| Cmax (ng/mL) | To be determined |

| Tmax (h) | To be determined |

| AUC (ng·h/mL) | To be determined |

| Half-life (t½) (h) | To be determined |

| Bioavailability (%) | To be determined |

Conclusion

This document provides a comprehensive, though generalized, protocol for the in vivo evaluation of a novel NLRP3 inflammasome inhibitor. The successful execution of these experiments will provide crucial data on the efficacy, mechanism of action, and pharmacokinetic profile of the test compound, thereby guiding further preclinical and clinical development. Researchers are strongly encouraged to perform pilot studies to determine optimal dosing, timing, and vehicle formulation for their specific inhibitor.

Application Notes and Protocols for the NLRP3 Inflammasome Inhibitor NLRP3-IN-11

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for detecting a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Upon activation, NLRP3 forms a multi-protein complex with the adaptor protein ASC and pro-caspase-1, leading to caspase-1 activation.[1][4] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves Gasdermin D (GSDMD) to induce a lytic form of cell death known as pyroptosis.[5][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target.[7]

Small molecule inhibitors that directly target NLRP3 are invaluable tools for studying its function and for potential therapeutic development. This document provides a detailed guide for researchers using direct NLRP3 inhibitors, with MCC950 serving as the model compound, in cell culture settings.

NLRP3 Inflammasome Signaling Pathway

The activation of the canonical NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is initiated by microbial components (like LPS) or endogenous cytokines that activate transcription factors, primarily NF-κB. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β, ensuring a sufficient pool of these proteins is available for activation.[8]

-

Activation (Signal 2): A diverse range of stimuli, such as ATP, crystalline materials, or pore-forming toxins (e.g., nigericin), trigger this second step. A common downstream event is the efflux of potassium (K+) ions from the cell, which is believed to be a critical trigger for the conformational change and oligomerization of NLRP3. This activated NLRP3 complex recruits the ASC adaptor protein, which then polymerizes into a large signaling scaffold known as the ASC speck. Pro-caspase-1 is recruited to the ASC speck, where it undergoes proximity-induced auto-activation.[4]

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for NLRP3 Inflammasome Inhibition in Mouse Models of Sepsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of NLRP3 inflammasome inhibitors in preclinical mouse models of sepsis. The protocols and data presented are based on published studies using well-characterized inhibitors such as MCC950, serving as a guide for the evaluation of novel NLRP3-targeting compounds like Nlrp3-IN-11.

Introduction to NLRP3 in Sepsis

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response.[1][2] During sepsis, a dysregulated host response to infection, the NLRP3 inflammasome can be excessively activated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[2][5] This cascade contributes to the systemic inflammation, cytokine storm, and multi-organ dysfunction characteristic of severe sepsis.[3][6] Inhibition of the NLRP3 inflammasome is therefore a promising therapeutic strategy to mitigate the hyperinflammation associated with sepsis.[7]

Quantitative Data Summary

The following tables summarize the effects of NLRP3 inflammasome inhibition on key inflammatory markers and survival in mouse models of sepsis. The data is primarily derived from studies using the well-characterized NLRP3 inhibitor MCC950.

Table 1: Effect of NLRP3 Inhibition on Cytokine Levels in Sepsis Models

| Model | Inhibitor & Dosage | Organ/Sample | Cytokine | Result | Reference |

| Cecal Ligation and Puncture (CLP) Rat Model | MCC950 (50 mg/kg/day, i.p.) | Plasma | IL-1β | Significantly decreased compared to CLP control | [6] |

| CLP Rat Model | MCC950 (50 mg/kg/day, i.p.) | Plasma | IL-18 | Significantly decreased compared to CLP control | [6] |

| LPS-induced Endotoxemia Mouse Model | MCC950 | Peritoneal Lavage | IL-1β | Dose-dependent reduction | [8] |

| E. coli-induced Sepsis Mouse Model | Scutellarin (100-200 mg/kg, oral) | Serum | IL-1β | Significantly reduced | [9] |

Table 2: Effect of NLRP3 Inhibition on Survival in Sepsis Models

| Model | Inhibitor & Dosage | Observation Period | Survival Outcome | Reference |

| CLP Rat Model | MCC950 (50 mg/kg/day, i.p.) | 72 hours | Improved survival compared to CLP control | [6] |

| E. coli-induced Sepsis Mouse Model | Scutellarin (100-200 mg/kg, oral) | 120 hours | Significantly prolonged survival | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

This model mimics the polymicrobial nature of clinical sepsis.

Materials:

-

8-12 week old C57BL/6 mice

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scissors, forceps)

-

3-0 silk suture

-

22-gauge needle

-

Saline solution

-

This compound or other NLRP3 inhibitor

-

Vehicle control

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Make a 1-2 cm midline laparotomy incision to expose the cecum.

-

Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5.0 mm for moderate sepsis).

-

Puncture the ligated cecum once or twice with a 22-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

-

Administer 1 ml of pre-warmed saline subcutaneously for fluid resuscitation.

-

Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally or orally) at a specified time point relative to the CLP procedure (e.g., 1 hour post-CLP).

-

Monitor mice for survival and clinical signs of sepsis (piloerection, lethargy, huddling) at regular intervals.

-

At a predetermined endpoint, collect blood and tissues for cytokine analysis and histological examination.

Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is used to study the acute inflammatory response to a specific PAMP.

Materials:

-

8-12 week old C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

Saline solution

-

This compound or other NLRP3 inhibitor

-

Vehicle control

Procedure:

-

Administer this compound or vehicle control to mice at the desired dose and route.

-

After a specified pre-treatment time (e.g., 1 hour), inject mice intraperitoneally with a sublethal or lethal dose of LPS (e.g., 5-20 mg/kg).

-

Monitor mice for signs of endotoxic shock (hypothermia, lethargy).

-

Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS injection to measure cytokine levels.

-

For survival studies, monitor mice for up to 72 hours.

Visualizations

Signaling Pathway

Caption: NLRP3 inflammasome signaling cascade in sepsis.

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

References

- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. portlandpress.com [portlandpress.com]

- 4. atsjournals.org [atsjournals.org]

- 5. Inflammasome - Wikipedia [en.wikipedia.org]

- 6. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammasomes and Signaling Pathways: Key Mechanisms in the Pathophysiology of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scutellarin Suppresses NLRP3 Inflammasome Activation in Macrophages and Protects Mice against Bacterial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Caspase-1 using Nlrp3-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the inflammatory response. Upon activation by a variety of stimuli, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage of pro-caspase-1 (approximately 45 kDa) into its active subunits, p20 and p10.[1][2] Active caspase-1 is a critical mediator of inflammation, responsible for the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases.

Nlrp3-IN-11 is a potent and selective inhibitor of the NLRP3 protein. Its inhibitory activity makes it a valuable tool for studying the role of the NLRP3 inflammasome in various biological processes and for the development of novel anti-inflammatory therapeutics. Western blotting for the cleaved p20 subunit of caspase-1 is a reliable method to assess NLRP3 inflammasome activation and the efficacy of its inhibitors.[3][4][5]

These application notes provide a detailed protocol for utilizing this compound to inhibit NLRP3-mediated caspase-1 activation in a cellular model, followed by the analysis of caspase-1 cleavage using Western blot.

Signaling Pathway

The canonical NLRP3 inflammasome activation is a two-step process: priming (Signal 1) and activation (Signal 2). The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The activation signal, triggered by a diverse range of stimuli such as ATP, nigericin, or crystalline substances, results in the assembly of the NLRP3 inflammasome, leading to caspase-1 activation. This compound acts by directly inhibiting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent caspase-1 cleavage.

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the key steps for assessing the inhibitory effect of this compound on caspase-1 activation in bone marrow-derived macrophages (BMDMs).

Caption: Experimental workflow for Western blot analysis of caspase-1 inhibition by this compound.

Data Presentation

The inhibitory effect of this compound on caspase-1 cleavage can be quantified by densitometry of the p20 subunit band on the Western blot. The data can be presented as a percentage of inhibition relative to the vehicle-treated control.

| This compound Concentration (µM) | Relative Caspase-1 p20 Band Intensity | % Inhibition of Caspase-1 Cleavage |

| 0 (Vehicle Control) | 1.00 | 0% |

| 0.1 | 0.75 | 25% |

| 0.3 | 0.52 | 48% |

| 1.0 | 0.23 | 77% |

| 3.0 | 0.08 | 92% |

| 10.0 | 0.02 | 98% |

Note: This table presents representative data based on the known potent inhibitory activity of this compound, which has a reported IC50 of <0.3 µM.

Experimental Protocols

1. Culture and Treatment of Bone Marrow-Derived Macrophages (BMDMs)

-

Cell Culture: Isolate bone marrow from the femurs and tibias of mice and differentiate into macrophages by culturing in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days.